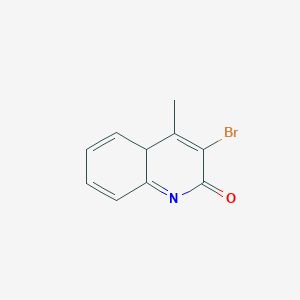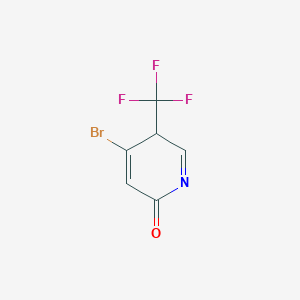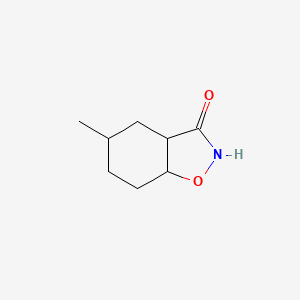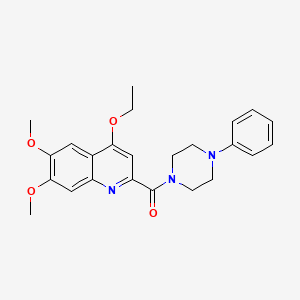
2-bromo-6-methyl-2H-pyrazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-metil-2H-pirazin-3-ona es un compuesto heterocíclico que presenta un anillo de pirazina sustituido con un átomo de bromo y un grupo metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-bromo-6-metil-2H-pirazin-3-ona típicamente implica la bromación de 6-metil-2H-pirazin-3-ona. La reacción se lleva a cabo utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en presencia de un solvente adecuado como acetonitrilo o diclorometano. Las condiciones de reacción a menudo requieren temperaturas controladas para garantizar la bromación selectiva en la posición deseada en el anillo de pirazina.
Métodos de producción industrial
Los métodos de producción industrial para 2-bromo-6-metil-2H-pirazin-3-ona pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-6-metil-2H-pirazin-3-ona se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para eliminar el átomo de bromo.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución: Reactivos como azida de sodio o tiocianato de potasio en solventes polares.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución con una amina puede producir 2-amino-6-metil-2H-pirazin-3-ona, mientras que la oxidación puede producir 2-bromo-6-metilpirazina-3,4-diona.
Aplicaciones Científicas De Investigación
2-Bromo-6-metil-2H-pirazin-3-ona tiene varias aplicaciones de investigación científica:
Química medicinal: Sirve como bloque de construcción para la síntesis de compuestos farmacéuticos con potenciales efectos terapéuticos.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se emplea en ensayos bioquímicos para estudiar las interacciones enzimáticas y los mecanismos de inhibición.
Aplicaciones industriales: El compuesto se utiliza en la síntesis de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-bromo-6-metil-2H-pirazin-3-ona implica su interacción con objetivos moleculares específicos. El átomo de bromo y el anillo de pirazina juegan un papel crucial en la unión a enzimas o receptores, lo que lleva a la inhibición o modulación de su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
6-Bromo-2-metil-2H-benzo[b][1,4]oxazin-3(4H)-ona: Este compuesto comparte una sustitución de bromo similar, pero tiene una estructura de anillo diferente.
1H-Pirazolo[3,4-b]piridinas: Estos compuestos tienen un anillo de pirazina fusionado con un anillo de piridina y exhiben diferentes actividades biológicas.
Singularidad
2-Bromo-6-metil-2H-pirazin-3-ona es único debido a su patrón de sustitución específico y la presencia de un átomo de bromo y un grupo metilo en el anillo de pirazina. Esta combinación imparte una reactividad química distintiva y un potencial para diversas aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C5H5BrN2O |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
2-bromo-6-methyl-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-7-5(9)4(6)8-3/h2,4H,1H3 |
Clave InChI |
GNKKGGWQQQNPOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C(=O)N=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345293.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12345318.png)


![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide](/img/structure/B12345330.png)


![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)
![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)

![N-[4-(dimethylamino)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345352.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)
